molecular formula C10H16N2S B13191009 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Cat. No.: B13191009
M. Wt: 196.31 g/mol
InChI Key: HVHALQGQTJEZDZ-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutane ring attached to a thiazole ring, which is further substituted with a propan-2-yl group.

Preparation Methods

The synthesis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-(propan-2-yl)thiazole with cyclobutanamine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

1-(4-propan-2-yl-1,3-thiazol-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C10H16N2S/c1-7(2)8-6-13-9(12-8)10(11)4-3-5-10/h6-7H,3-5,11H2,1-2H3

InChI Key

HVHALQGQTJEZDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2(CCC2)N

Origin of Product

United States

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